Cas no 922129-59-7 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound featuring a tetrahydroquinoline core linked to a substituted benzamide moiety. Its structure combines a 1-ethyl-2-oxotetrahydroquinoline scaffold with a 4-isopropoxybenzamide group, suggesting potential utility in medicinal chemistry or materials science. The presence of the ethyl and isopropoxy substituents may enhance solubility and bioavailability, while the amide linkage provides stability. This compound could serve as an intermediate in pharmaceutical synthesis or as a scaffold for developing bioactive molecules. Its structural complexity allows for further functionalization, making it a versatile candidate for research applications in drug discovery or chemical biology.
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide structure
922129-59-7 structure
Product Name:N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
CAS No:922129-59-7
MF:C21H24N2O3
MW:352.426865577698
CID:6353077
PubChem ID:27639408
Update Time:2025-06-14

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
    • F2266-0014
    • N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-yloxybenzamide
    • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide
    • 922129-59-7
    • VU0490546-1
    • AKOS002014445
    • Inchi: 1S/C21H24N2O3/c1-4-23-19-11-8-17(13-16(19)7-12-20(23)24)22-21(25)15-5-9-18(10-6-15)26-14(2)3/h5-6,8-11,13-14H,4,7,12H2,1-3H3,(H,22,25)
    • InChI Key: AQDRZYFYSYVKDJ-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C=C(C=CC=2N1CC)NC(C1C=CC(=CC=1)OC(C)C)=O

Computed Properties

  • Exact Mass: 352.17869263g/mol
  • Monoisotopic Mass: 352.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 58.6Ų

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2266-0014-2μmol
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
922129-59-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2266-0014-5μmol
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
922129-59-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2266-0014-10μmol
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
922129-59-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2266-0014-1mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
922129-59-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2266-0014-2mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
922129-59-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2266-0014-3mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
922129-59-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2266-0014-4mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
922129-59-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2266-0014-5mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
922129-59-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2266-0014-10mg
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
922129-59-7 90%+
10mg
$79.0 2023-05-16

Additional information on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide

Comprehensive Overview of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide (CAS No. 922129-59-7)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide (CAS No. 922129-59-7) is a synthetic organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of tetrahydroquinoline derivatives, which are widely studied for their diverse biological activities. The presence of both ethyl and isopropoxy functional groups in its structure contributes to its distinct physicochemical properties, making it a subject of interest for drug discovery and material science.

In recent years, the demand for heterocyclic compounds like N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide has surged, driven by their potential in targeting enzyme inhibition and receptor modulation. Researchers are particularly intrigued by its quinoline core, a scaffold known for its versatility in medicinal chemistry. The compound’s CAS No. 922129-59-7 is frequently searched in academic databases, reflecting its relevance in studies related to anti-inflammatory and neuroprotective agents. Its molecular weight and logP value further highlight its suitability for pharmacokinetic optimization.

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide involves multi-step organic reactions, including amide coupling and cyclization techniques. Advanced analytical methods such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the growing interest in small-molecule therapeutics, this compound is often explored for its drug-likeness and bioavailability, aligning with the industry’s focus on precision medicine.

From an industrial perspective, CAS No. 922129-59-7 is also investigated for its potential in material science applications, such as organic semiconductors or photovoltaic materials. Its aromatic system and electron-donating groups make it a candidate for optoelectronic devices, a hot topic in sustainable technology. Searches for "quinoline derivatives in renewable energy" or "tetrahydroquinoline-based materials" often highlight this compound’s versatility beyond pharmaceuticals.

In conclusion, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide represents a compelling case study in interdisciplinary research. Its CAS No. 922129-59-7 serves as a gateway for scientists exploring structure-activity relationships and novel applications in both life sciences and advanced materials. As the scientific community continues to uncover its potential, this compound remains a valuable asset for innovation.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.